molecular formula C11H15N3S B3404709 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethan-1-amine CAS No. 1250017-10-7

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethan-1-amine

Cat. No. B3404709
CAS RN: 1250017-10-7
M. Wt: 221.32
InChI Key: SBHNIUMJEHAIPO-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethan-1-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound is also known as DMTA or 3,5-dimethyl-1H-pyrazole-1-ethanamine.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethan-1-amine is not fully understood. However, it is believed to exert its effects by interacting with specific targets such as enzymes or receptors in the body. This interaction can lead to changes in the biochemical and physiological processes in the body, resulting in the observed effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific target and the dosage used. Some of the reported effects include anti-inflammatory, analgesic, antitumor, and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethan-1-amine in lab experiments is its high potency and selectivity towards specific targets. This makes it a valuable tool for studying the structure and function of proteins and enzymes. However, one of the limitations is its potential toxicity and side effects, which can affect the interpretation of the results.

Future Directions

There are several future directions for the study of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethan-1-amine. One direction is to investigate its potential as a drug candidate for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. Another direction is to study its pharmacokinetic and pharmacodynamic properties to optimize its efficacy and safety. Additionally, further research is needed to elucidate its mechanism of action and identify new targets for its use.

Scientific Research Applications

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethan-1-amine has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. In biochemistry, it has been used as a tool to study the structure and function of proteins and enzymes. In pharmacology, it has been studied for its pharmacokinetic and pharmacodynamic properties.

properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3S/c1-8-5-9(2)14(13-8)11(6-12)10-3-4-15-7-10/h3-5,7,11H,6,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBHNIUMJEHAIPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CN)C2=CSC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethan-1-amine
Reactant of Route 2
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethan-1-amine
Reactant of Route 3
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethan-1-amine
Reactant of Route 4
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethan-1-amine
Reactant of Route 5
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethan-1-amine
Reactant of Route 6
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethan-1-amine

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